2',3'-Dimethylbiphenyl-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCHUDYYICLURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680842 | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-78-2 | |
| Record name | 2′,3′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,3 Dimethylbiphenyl 3 Carboxylic Acid and Its Analogues
Established Synthetic Routes to Substituted Biphenyl (B1667301) Carboxylic Acids
Traditional methods for synthesizing these target molecules often rely on robust and well-documented reactions that allow for the construction of the core biphenyl structure and subsequent functionalization.
Cross-Coupling Strategies for Biaryl Formation
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between two aryl rings. acs.orgrsc.org The Suzuki-Miyaura, Negishi, and Stille reactions are among the most utilized methods due to their reliability and tolerance of various functional groups. researchgate.netnumberanalytics.com
The Suzuki-Miyaura coupling is a particularly prevalent method, reacting an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. numberanalytics.comnih.gov For the synthesis of 2',3'-Dimethylbiphenyl-3-carboxylic acid, this would typically involve the coupling of (3-carboxyphenyl)boronic acid with 1-halo-2,3-dimethylbenzene or, alternatively, 2,3-dimethylphenylboronic acid with a 3-halobenzoic acid. ajgreenchem.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. nih.gov For instance, palladium on carbon (Pd/C) has been used as a heterogeneous and recyclable catalyst in some Suzuki couplings. researchgate.net
The Negishi coupling utilizes an organozinc reagent with an aryl halide, also catalyzed by palladium or nickel complexes. nih.govorganic-chemistry.org This method offers an alternative to boronic acids and can be effective for a wide range of substrates. organic-chemistry.org Similarly, the Stille coupling employs organotin reagents, which are known for their stability and are often used in complex molecule synthesis despite toxicity concerns. nih.gov
| Coupling Reaction | Arylmetal Reagent (Ar-M) | Aryl Halide (Ar'-X) | Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Ar'-Br, Ar'-I, Ar'-Cl | Palladium-based | Mild conditions, low toxicity of boron reagents. nih.gov |
| Negishi | Arylzinc halide | Ar'-Br, Ar'-I, Ar'-Cl | Palladium or Nickel-based | High reactivity of organozinc reagents. nih.gov |
| Stille | Arylstannane | Ar'-Br, Ar'-I | Palladium-based | Tolerates a wide variety of functional groups. nih.gov |
Directed Ortho Metalation Approaches for Carboxylic Acid Introduction
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion. This anion can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group. slideshare.netacs.org
In the context of synthesizing this compound, one could envision a scenario where a suitable DMG on one of the phenyl rings of a pre-formed 2',3'-dimethylbiphenyl scaffold directs carboxylation to the 3-position. The carboxylic acid group itself can act as a directing group, although its effectiveness can vary. acs.orgresearchgate.net More powerful DMGs like amides or O-carbamates are often employed for higher efficiency and selectivity. slideshare.netnih.gov
Friedel-Crafts Acylation Followed by Oxidation to Carboxylic Acids
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.commasterorganicchemistry.com For a substrate like 3,3'-dimethylbiphenyl (B1664587), acetylation has been shown to be highly selective. nih.govcore.ac.uk
A potential route to a precursor for the target molecule could involve the Friedel-Crafts acylation of an appropriately substituted biphenyl. The resulting aryl ketone can then be oxidized to the corresponding carboxylic acid. nih.govcore.ac.uk Common oxidizing agents for this transformation include hypochlorite (B82951) or potassium permanganate (B83412). For example, studies on 3,3'-dimethylbiphenyl have demonstrated that monoacetylation occurs with high selectivity, and the resulting acetyl derivatives can be converted to carboxylic acids via hypochlorite oxidation. nih.govcore.ac.uk The liquid-phase oxidation of dimethylbiphenyl compounds using catalysts like cobalt bromide is another established method for producing biphenyl carboxylic acids. osti.gov
Multi-step Syntheses Involving Key Intermediates
Complex substituted biphenyls often require multi-step synthetic sequences where key intermediates are prepared and then combined. acs.org For this compound, a plausible multi-step route would involve the independent synthesis of the two aryl fragments, followed by their coupling. For example, 3-bromo- (B131339) or 3-iodobenzoic acid could be prepared and coupled with a pre-synthesized 2,3-dimethylphenylboronic acid via a Suzuki-Miyaura reaction. ajgreenchem.com
Historically, reactions like the Ullmann coupling, which uses copper to couple two aryl halides, or the Gomberg-Bachmann reaction, involving diazonium salts, were used for biaryl synthesis, though they have often been superseded by the more versatile palladium-catalyzed methods. rsc.orgresearchgate.netacs.org
Novel and Green Chemistry Approaches in Synthesis
Recent research has focused on developing more sustainable and efficient synthetic methods, emphasizing green chemistry principles and novel catalyst design. mdpi.com
Catalyst Development for Enhanced Selectivity and Yield
Significant advancements in cross-coupling reactions have been driven by the development of new catalysts. acs.org Research focuses on creating catalysts that offer higher yields, greater selectivity, and operate under milder, more environmentally friendly conditions, such as in water or at room temperature. researchgate.net
Atom Economy and Sustainable Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com It provides a more complete picture of a reaction's efficiency than the chemical yield alone, as a high-yielding process can still generate significant waste. acs.orgwikipedia.org The goal is to design synthetic routes where the majority of atoms from the starting materials become part of the product, minimizing the generation of byproducts. wikipedia.org
The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often more atom-economical than classical methods. primescholars.comwikipedia.org However, even within these reactions, the choice of reagents and catalysts significantly impacts sustainability.
Sustainable protocols for the synthesis of biphenyl carboxylic acids, analogous to this compound, focus on several key areas:
Catalyst Systems: The development of highly active catalysts that can be used at very low loadings (e.g., 0.01-0.1 mol%) increases efficiency and reduces metal waste. researchgate.net Furthermore, creating water-soluble or supported palladium nanocatalysts allows for reactions to be conducted in environmentally benign solvents like water and facilitates catalyst recovery and reuse for multiple cycles. researchgate.netacs.org For instance, a fullerene-supported PdCl₂ nanocatalyst has been successfully used for the Suzuki-Miyaura synthesis of various biphenyl carboxylic acids in pure water at room temperature. researchgate.net
Solvent Choice: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives is a major focus. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.netresearchgate.net Studies have demonstrated high-yield synthesis of biphenyl derivatives in aqueous solvent systems, such as a DMF/H₂O mixture or pure water. researchgate.netmdpi.com Propylene (B89431) carbonate has also been identified as a superior and greener alternative to solvents like dimethoxyethane (DME). researchgate.net
Reaction Conditions: Designing protocols that operate at lower temperatures, such as room temperature, reduces energy consumption. researchgate.net The use of microwave-assisted synthesis can dramatically shorten reaction times, leading to a more energy-efficient process. gre.ac.uk
Optimization of Reaction Conditions and Process Intensification
The optimization of reaction parameters is critical for maximizing yield, minimizing impurities, and ensuring a process is robust and scalable. For the synthesis of this compound and its analogues, this involves a careful study of solvent, temperature, pressure, and reaction time.
Solvent Effects and Temperature Control in Synthesis
The choice of solvent and the reaction temperature are interdependent variables that profoundly influence the outcome of cross-coupling reactions. numberanalytics.comnih.gov
Solvent Effects: The solvent can impact the solubility of reactants, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). numberanalytics.comnih.gov Polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) are commonly used in biaryl coupling reactions. numberanalytics.com Research has shown that a mixture of DMF and NMP can be particularly effective, allowing for a reduction in reaction temperature while maintaining high conversion rates. acs.orgacs.org The role of the solvent can be complex; for instance, in certain palladium-catalyzed Suzuki-Miyaura reactions, the selectivity does not simply trend with the solvent's dielectric constant, indicating more intricate solvent-catalyst interactions. nih.gov The use of aqueous systems (e.g., DMF/H₂O) or greener alternatives like propylene carbonate is increasingly favored to improve the environmental profile of the synthesis. researchgate.netmdpi.com
Temperature Control: Temperature is a critical parameter for controlling the reaction rate and selectivity. acs.org Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of unwanted byproducts. acs.orgacs.org For the synthesis of biaryl compounds, temperatures are often optimized within a specific range. For example, in a decarboxylative cross-coupling, scaling up the reaction from 70 °C to 80 °C resulted in a significant improvement in conversion. acs.orgacs.org Similarly, Suzuki-Miyaura reactions for preparing fluorinated biphenyls have been successfully carried out at temperatures of 70 °C and 110 °C, with the higher temperature generally leading to faster conversion. mdpi.com Automated systems can rapidly screen various temperatures to identify the optimal condition, which in one case was found to be 97 °C for a specific Suzuki coupling. rsc.org
The following table summarizes the impact of various solvents on biaryl synthesis based on literature findings.
| Solvent System | Typical Temperature | Observations | Reference(s) |
| DMF/NMP (9:1) | 80 °C | Allowed for lower reaction temperature while maintaining excellent conversion on scale-up. | acs.orgacs.org |
| DMF/H₂O (95:5) | 70-110 °C | Effective for the synthesis of fluorinated biphenyls using supported Pd nanoparticles. | mdpi.com |
| Water | Room Temperature | Enabled green synthesis of biphenyl carboxylic acids with a water-soluble nanocatalyst. | researchgate.net |
| Propylene Carbonate (PC) | Not specified | Identified as a greener and superior alternative to dimethoxyethane (DME). | researchgate.net |
| Acetonitrile (MeCN), DMF | Not specified | Can induce a selectivity switch in certain Suzuki-Miyaura couplings. | nih.gov |
This table is generated based on data from the referenced articles and is for illustrative purposes.
Pressure Effects and Reaction Time Optimization
Pressure Effects: For most liquid-phase cross-coupling reactions conducted in open or vented systems, the synthesis is carried out at atmospheric pressure, and pressure is not a primary variable for optimization. However, pressure becomes a significant factor in sealed-vessel reactions, particularly those involving microwave heating. gre.ac.uknih.gov In microwave-assisted synthesis, the sealed environment allows the pressure to build as the solvent is heated above its atmospheric boiling point. This elevation in temperature and pressure can dramatically accelerate reaction rates, reducing reaction times from hours to minutes. gre.ac.uk While direct studies on pressure effects for the synthesis of this compound are not prevalent, the principles from microwave-assisted organic synthesis (MAOS) are applicable to its analogues. gre.ac.uknih.gov
Reaction Time Optimization: Optimizing the reaction time is a balance between achieving maximum conversion of starting materials and preventing the degradation of the product or catalyst over extended periods. rsc.org Reaction progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the point of maximum yield. acs.org The optimal reaction time can vary significantly depending on the specific substrates, catalyst system, temperature, and reaction technology. For example:
In automated, droplet-flow microfluidic systems, complex optimizations can be achieved with reaction times as short as 4.6 minutes. rsc.org
For the synthesis of biphenyl carboxylic acids in water at room temperature, high yields were obtained within 4 hours. researchgate.net
In other batch syntheses of fluorinated biphenyls, maximum conversion was reached after 3 to 8 hours, with little to no increase observed with longer reaction times up to 48 hours. mdpi.com
Careful optimization ensures high throughput and minimizes the formation of impurities that can arise from prolonged heating. scilit.com
Reaction Mechanisms and Chemical Reactivity of 2 ,3 Dimethylbiphenyl 3 Carboxylic Acid
Electrophilic Aromatic Substitution Pathways on the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like biphenyl. rsc.org The outcome of such reactions on 2',3'-dimethylbiphenyl-3-carboxylic acid depends on which of the two rings is more activated towards electrophilic attack and the directing effects of the substituents on that ring. pearson.compearson.com
Ring A (unsubstituted ring bearing the COOH group): This ring is substituted with a carboxylic acid group, which is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org
Ring B (substituted ring bearing the methyl groups): This ring is substituted with two methyl groups at the 2' and 3' positions. Alkyl groups are activating, ortho, para-directing groups. libretexts.org
The combined activating effect of the two methyl groups on Ring B makes it significantly more electron-rich and thus more susceptible to electrophilic attack than the deactivated Ring A. Therefore, electrophilic substitution is expected to occur predominantly on the dimethyl-substituted ring (Ring B).
The precise position of electrophilic attack on the activated ring is determined by the cumulative directing effects of the 2'- and 3'-methyl groups and steric hindrance. The available positions for substitution on this ring are C4', C5', and C6'.
Activating Effects: The methyl groups activate the ortho and para positions relative to themselves.
The 2'-methyl group activates the 3' (occupied), 4', and 6' positions.
The 3'-methyl group activates the 2' (occupied), 4', and 5' positions.
Cumulative Effect: The C4' position is para to the 2'-methyl group and ortho to the 3'-methyl group, making it strongly activated. The C6' position is ortho to the 2'-methyl group. The C5' position is ortho to the 3'-methyl group.
Steric Hindrance: The C6' position is sterically hindered by the adjacent 2'-methyl group and the bulk of the other phenyl ring. The C4' position is the most sterically accessible of the highly activated sites.
Based on this analysis, the C4' position is the most likely site for electrophilic substitution, followed by the C5' position. The C6' position is generally disfavored due to significant steric hindrance.
A study on the Friedel-Crafts acetylation of the closely related 3,3'-dimethylbiphenyl (B1664587) provides strong evidence for this regiochemical outcome. In that study, monoacetylation occurred almost exclusively at the C4 and C4' positions, which are electronically activated and sterically accessible. nih.gov Applying this finding to this compound, electrophilic attack would be directed to the activated ring (Ring B) at the C4' position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Major Product | Minor Product(s) | Rationale |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2',3'-Dimethyl-4'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 2',3'-Dimethyl-5'-nitro-[1,1'-biphenyl]-3-carboxylic acid | Attack on the activated ring. C4' is para to one methyl and ortho to the other, offering strong activation and moderate steric hindrance. C5' is less activated. dntb.gov.ua |
| Bromination (Br₂/FeBr₃) | Br⁺ | 4'-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid | 5'-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid | Similar to nitration, the electrophile prefers the most electron-rich and accessible position on the activated ring. |
| Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | CH₃CO⁺ | 4'-Acetyl-2',3'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid | Not significant | The bulky acylium ion is highly sensitive to steric hindrance, strongly favoring the C4' position. nih.govmasterorganicchemistry.com |
The mechanism for electrophilic aromatic substitution on the biphenyl core proceeds via a two-step addition-elimination pathway. youtube.com
Generation of the Electrophile: A strong electrophile (E⁺) is generated, typically through the action of a catalyst. For example, in nitration, nitric acid is protonated by sulfuric acid to form the highly reactive nitronium ion (NO₂⁺). dntb.gov.ua
Nucleophilic Attack and Formation of the σ-Complex: The π-electron system of the activated aromatic ring (Ring B) attacks the electrophile. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. libretexts.org The stability of this intermediate is key; attack at the C4' position allows the positive charge to be delocalized onto the carbon atoms bearing the methyl groups, which provide stabilization through their inductive effect.
Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom to which the electrophile has bonded. This restores the stable aromatic π-system and yields the final substituted product.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.
Esterification: Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing the water formed. libretexts.org Due to the steric hindrance around the carboxylic acid group from the adjacent phenyl ring, harsher conditions or more potent activating agents may be required for efficient conversion, especially with bulky alcohols. researchgate.netgoogle.com
Amidation: The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or with reagents like thionyl chloride (SOCl₂) to form an acyl chloride. masterorganicchemistry.comluxembourg-bio.com These activated intermediates then readily react with an amine under milder conditions to form the corresponding amide. masterorganicchemistry.com The choice of reagent depends on the stability of the substrate and the desired reaction conditions. luxembourg-bio.comrsc.org
Carboxylic acids are generally resistant to reduction. However, they can be reduced to primary alcohols using powerful reducing agents. masterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of carboxylic acids. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide and liberate the primary alcohol. libretexts.orgambeed.com The mechanism involves an initial acid-base reaction to form a lithium carboxylate salt, followed by hydride attack. stackexchange.comyoutube.com
Sodium Borohydride (NaBH₄): This reagent is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids. libretexts.org
The reduction of this compound with LiAlH₄ would yield (2',3'-dimethyl-[1,1'-biphenyl]-3-yl)methanol.
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. stackexchange.com The decarboxylation of aromatic carboxylic acids typically requires high temperatures and may be facilitated by a catalyst, such as copper salts. acs.orgnih.gov The mechanism often proceeds through the formation of an unstable aryl carbanion or aryl radical intermediate after the loss of CO₂. The stability of this intermediate influences the ease of the reaction. For biphenyl carboxylic acids, thermal decomposition can lead to decarboxylation to form the parent biphenyl, but side reactions like cyclization to form fluorenone derivatives can also occur, particularly with ortho-substituted carboxylates. acs.orgacs.org For this compound, thermal decarboxylation would be expected to produce 2,3-dimethylbiphenyl.
Table 2: Summary of Carboxylic Acid Transformations
| Transformation | Reagents & Conditions | Product | General Mechanism |
|---|---|---|---|
| Esterification | R'OH, H⁺ (cat.), Heat | Alkyl 2',3'-dimethyl-[1,1'-biphenyl]-3-carboxylate | Acid-catalyzed nucleophilic acyl substitution masterorganicchemistry.com |
| Amidation | 1. SOCl₂ or DCC 2. R'R''NH | N-Alkyl-2',3'-dimethyl-[1,1'-biphenyl]-3-carboxamide | Activation of carboxyl, then nucleophilic acyl substitution masterorganicchemistry.comluxembourg-bio.com |
| Reduction | 1. LiAlH₄, dry ether 2. H₃O⁺ | (2',3'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol | Nucleophilic hydride attack on the carbonyl group masterorganicchemistry.comyoutube.com |
| Decarboxylation | High Temperature (e.g., >300 °C), possibly with Cu catalyst | 2,3-Dimethyl-1,1'-biphenyl | Thermal elimination of CO₂, often via an aryl carbanion or radical intermediate stackexchange.comacs.org |
Reactivity of Methyl Substituents on the Biphenyl Framework
The reactivity of the two methyl groups on the 2',3'-dimethylphenyl ring of this compound is largely dictated by their attachment to the aromatic system. Generally, methyl groups attached to a benzene (B151609) ring are relatively unreactive due to the strength of the C-H bonds and the stability of the aromatic ring. However, they can participate in certain chemical transformations under specific conditions, primarily involving oxidation or free-radical reactions.
Oxidation Reactions: The conversion of the aryl methyl groups to carboxylic acid groups is a potential reaction, though it requires potent oxidizing agents and often harsh conditions. The presence of the existing carboxylic acid group on the other ring is electron-withdrawing, which can deactivate the biphenyl system towards electrophilic attack but does not prevent oxidation of the methyl groups themselves. The oxidation of an aryl methyl group to a carboxylic acid involves a six-electron change and can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or vanadium pentoxide (V₂O₅) in acidic media. The relative position of the methyl groups (ortho and meta to the other phenyl ring) can influence their reactivity, with the 2'-methyl group potentially experiencing steric hindrance from the adjacent phenyl ring.
Halogenation Reactions: The methyl groups can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction would lead to the formation of benzylic bromides, such as 2'-(bromomethyl)-3'-methylbiphenyl-3-carboxylic acid or 3'-(bromomethyl)-2'-methylbiphenyl-3-carboxylic acid. These halogenated intermediates are valuable for further synthetic modifications. It is important to distinguish this from the alpha-halogenation of the carboxylic acid itself (the Hell–Volhard–Zelinski reaction), which would occur at the carbon atom of the biphenyl ring attached to the carboxyl group if it were an aliphatic acid, but this reaction is not applicable to the aryl methyl groups. chemistrysteps.comlibretexts.org
The relative reactivity of the 2'- and 3'-methyl groups in such reactions would be influenced by both electronic and steric factors. The position of the methyl group can impact the stability of the benzylic radical intermediate, thereby affecting the reaction rate. nih.gov
| Reaction Type | Typical Reagents | Potential Product(s) | General Conditions |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Biphenyl-2',3,3'-tricarboxylic acid | Heat |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2'-(Bromomethyl)-3'-methylbiphenyl-3-carboxylic acid and/or 3'-(Bromomethyl)-2'-methylbiphenyl-3-carboxylic acid | Non-polar solvent, light or heat initiation |
Isomerization and Stereochemical Considerations in Reactions
The most significant stereochemical feature of substituted biphenyls is atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings, which can lead to the existence of stable, separable enantiomers if the rotational barrier is sufficiently high. pharmaguideline.comchiralpedia.com
Atropisomerism in this compound: For a biphenyl to exhibit stable atropisomers, there must be bulky substituents at the ortho positions (2, 2', 6, and 6'). These groups sterically clash in the planar transition state required for rotation, thus creating a high energy barrier. slideshare.netyoutube.com In the case of this compound, there is only one ortho substituent: the methyl group at the 2'-position. The other substituents (3'-methyl and 3-carboxylic acid) are in meta positions.
The presence of a single ortho-substituent increases the energy barrier to rotation compared to unsubstituted biphenyl. However, it is generally considered that at least three bulky ortho substituents are necessary to allow for the isolation of stable enantiomers at room temperature. youtube.com While the 2'-methyl group does create some steric hindrance, the rotational barrier in this compound is likely not high enough to prevent racemization under normal conditions. The molecule is chiral in its non-planar ground state, but the enantiomers would interconvert rapidly.
The effective size of the ortho substituent is a critical factor in determining the rotational barrier. The table below compares the van der Waals radii of various common substituents to illustrate relative steric bulk.
| Substituent | Van der Waals Radius (Å) |
|---|---|
| -H | 1.20 |
| -F | 1.47 |
| -OH | 1.52 |
| -CH₃ | 2.00 |
| -Cl | 1.75 |
| -Br | 1.85 |
| -I | 1.98 |
| -NO₂ | ~2.4 (estimated) |
| -COOH | ~2.5 (estimated) |
Any reaction involving this molecule that creates a new stereocenter or proceeds through a chiral intermediate could potentially lead to diastereomeric products. However, the primary stereochemical consideration remains the axial chirality of the biphenyl backbone itself. If reactions were carried out at very low temperatures, it might be possible to observe the effects of the hindered rotation, but stable, isolable atropisomers are not expected.
Derivatization and Analog Synthesis Based on 2 ,3 Dimethylbiphenyl 3 Carboxylic Acid Core
Synthesis of Functionalized Esters and Amides
The carboxylic acid moiety of 2',3'-dimethylbiphenyl-3-carboxylic acid is readily converted into a wide range of ester and amide derivatives through standard organic synthesis protocols. These reactions are fundamental in medicinal chemistry and materials science for modifying a parent compound's polarity, solubility, and binding characteristics.
Esterification: The synthesis of esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive species like an acyl chloride. This acyl chloride is then reacted with an alcohol, often in the presence of a non-nucleophilic base, to yield the corresponding ester.
Amidation: The formation of amides from this compound can be accomplished by direct reaction with a primary or secondary amine using a coupling reagent. organic-chemistry.org Commercially available reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have proven effective for the direct amidation of various carboxylic acids with a broad range of amines, often requiring simple filtration for purification rather than extensive chromatography. organic-chemistry.orgucl.ac.uk Another common strategy involves the initial conversion of the carboxylic acid to an acyl chloride, followed by nucleophilic acyl substitution with an amine. Recent advancements have also demonstrated that esters can be directly converted to amides using reagents like sodium amidoboranes, a process that is rapid, chemoselective, and often proceeds to quantitative conversion at room temperature without a catalyst. nih.gov
The functionalization of the carboxylic acid group allows for the introduction of diverse chemical functionalities, as illustrated in the table below.
Table 1: Illustrative Ester and Amide Derivatives of this compound
| Derivative Type | Reactant | Product Name | Potential Reagents |
|---|---|---|---|
| Ester | Methanol | Methyl 2',3'-dimethylbiphenyl-3-carboxylate | H₂SO₄ (catalytic), heat |
| Ester | Ethanol | Ethyl 2',3'-dimethylbiphenyl-3-carboxylate | SOCl₂, then Ethanol, Pyridine |
| Amide | Ammonia | 2',3'-Dimethylbiphenyl-3-carboxamide | B(OCH₂CF₃)₃ |
Creation of Biphenyl-Based Heterocyclic Compounds
The this compound structure can be utilized as a precursor for the synthesis of more complex, rigid structures such as heterocyclic compounds. These transformations often involve multi-step sequences where the carboxylic acid and/or the methyl groups are converted into functionalities that can participate in intramolecular cyclization reactions.
For example, the carboxylic acid can be reduced to an alcohol, which can then be converted to a halide. Subsequent intramolecular reactions, such as a Friedel-Crafts alkylation, could potentially lead to the formation of a fluorene-type ring system. Alternatively, functionalization of one of the methyl groups and the carboxylic acid could provide the necessary components for forming five or six-membered heterocyclic rings containing nitrogen or oxygen, depending on the chosen synthetic route. The synthesis of complex polycyclic biphenyl (B1667301) compounds has been demonstrated through methods like intramolecular Heck reactions and Suzuki coupling, highlighting the utility of functionalized biphenyls in creating elaborate molecular architectures. nih.gov
Design and Synthesis of Polycarboxylic Acid Derivatives
The synthesis of polycarboxylic acid derivatives from the this compound scaffold is a key strategy for creating building blocks for metal-organic frameworks (MOFs) and specialty polymers. This is primarily achieved through the oxidation of the methyl groups on the biphenyl core.
Research has demonstrated the successful synthesis of biphenyl-3,4-dicarboxylic acid via the liquid-phase oxidation of 3,4-dimethylbiphenyl. osti.gov This process uses oxygen in the presence of a cobalt-bromide catalyst in an acetic acid solvent. osti.gov The study noted that the methyl group at the para position to the other phenyl ring is oxidized first. osti.gov Applying this methodology to this compound would be expected to oxidize the two methyl groups (at the 2' and 3' positions) to yield a tricarboxylic acid derivative. Such processes for creating polycarboxylic acids often involve the oxidative cleavage of double bonds or the oxidation of alkyl side chains on aromatic rings. google.com
Table 2: Potential Polycarboxylic Acid Derivative via Oxidation
| Starting Material | Reaction | Potential Product |
|---|
The resulting polycarboxylic acids are valuable as ligands in coordination chemistry and as monomers for the synthesis of advanced polymers.
Incorporation into Polymeric Precursors and Oligomers
Biphenyl derivatives are important structural motifs in materials science, valued for the rigidity and thermal stability they impart to polymers. arabjchem.org this compound and its polycarboxylic acid derivatives are excellent candidates for incorporation into polymeric and oligomeric structures.
As a monofunctional carboxylic acid, the parent compound can be used to control polymer chain length or to functionalize the end of a polymer chain. More significantly, its conversion to a di- or tricarboxylic acid derivative (as described in section 4.3) creates a monomer that can participate in step-growth polymerization reactions. For example, the resulting polycarboxylic acid can be reacted with diols to form polyesters or with diamines to produce polyamides. The rigid biphenyl unit within the polymer backbone enhances thermal resistance and mechanical strength. Polycarboxylic acids are well-established starting compounds for a variety of industrial applications, including the production of polyesters. google.com The specific geometry of the biphenyl linkage influences the final properties of the polymer, making tailored synthesis of these precursors highly valuable.
Advanced Spectroscopic and Structural Characterization in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of 2',3'-Dimethylbiphenyl-3-carboxylic acid. While specific experimental data for this compound is not extensively published, expected chemical shifts and correlations can be predicted based on the analysis of similar structures and established principles. libretexts.orglibretexts.org
Standard 1D ¹H and ¹³C NMR provide initial structural information. The ¹H NMR spectrum is expected to show a highly deshielded signal for the carboxylic acid proton, typically appearing far downfield in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding and exchange phenomena. libretexts.orgpressbooks.pub The aromatic protons would resonate in the 7-8 ppm range, with their splitting patterns revealing their substitution positions. The two methyl groups would appear as sharp singlets in the upfield region, likely between 2.0 and 2.5 ppm. carlroth.com
The ¹³C NMR spectrum would feature a characteristic signal for the carboxylic carbonyl carbon between 165 and 185 ppm. libretexts.orgdocbrown.info The aromatic carbons would generate a series of signals in the 120-145 ppm range, while the methyl carbons would be found further upfield.
To resolve ambiguities and confirm the full structure, advanced 2D NMR techniques are employed:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon. columbia.edusdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH couplings). columbia.edulibretexts.org It is crucial for piecing together the molecular skeleton by connecting fragments, for instance, showing correlations from the methyl protons to the carbons of their respective phenyl rings, and linking the two aromatic rings across the biphenyl (B1667301) linkage. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within each aromatic ring system. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. nih.gov This is particularly useful for determining the preferred conformation (dihedral angle) between the two phenyl rings. For this compound, NOESY could reveal correlations between protons on one ring and protons or methyl groups on the other, providing direct evidence of the spatial arrangement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups and structural motifs present in the molecule.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid | 10.0 - 12.0 | 165 - 185 | OH proton signal is often broad; chemical shift is concentration and solvent dependent. libretexts.org |
| Aromatic CH | 7.0 - 8.2 | 120 - 145 | Complex multiplets expected due to coupling. |
| Aromatic C-COOH | - | ~130 - 135 | Quaternary carbon. |
| Aromatic C-C | - | ~138 - 145 | Quaternary carbons at the biphenyl linkage. |
| Aromatic C-CH₃ | - | ~135 - 140 | Quaternary carbons attached to methyl groups. |
| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 | Two distinct singlets expected. |
In the crystalline state, molecules adopt a more rigid conformation. Solid-state NMR (ssNMR) can provide detailed information about the structure, packing, and polymorphism of this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. These spectra can reveal the presence of different crystalline forms (polymorphs) through variations in chemical shifts, as each distinct crystal lattice environment will slightly alter the electronic shielding of the nuclei. Furthermore, ssNMR can be used to study the hydrogen bonding network in the solid state, with ¹H chemical shifts of hydrogen-bonded protons being particularly informative. For example, a study on the related biphenyl compound flurbiprofen (B1673479) used ssNMR to measure the chemical shift of the hydrogen-bonded carboxylic acid proton at 14.0 ppm, providing insight into the dimeric structure in the crystal.
Vibrational Spectroscopy (IR, Raman, VCD) for Conformational and Intermolecular Interactions
Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its geometry, bonding, and interactions with its environment.
Infrared (IR) spectroscopy is highly effective for studying the hydrogen bonding in carboxylic acids. In solution or in the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. chemicalbook.com This dimerization has a profound effect on the IR spectrum. The O-H stretching vibration of the carboxylic acid group in a dimer appears as a very broad and strong absorption band in the range of 2500–3300 cm⁻¹. libretexts.org This is one of the most characteristic features of a carboxylic acid in an IR spectrum.
The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. For a dimeric, hydrogen-bonded carboxylic acid, the C=O stretch typically appears around 1700–1730 cm⁻¹. chemicalbook.com The absence of dimerization, for instance in a very dilute solution in a nonpolar solvent, would cause this peak to shift to a higher wavenumber (around 1760 cm⁻¹). libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound This table outlines the expected IR frequencies based on the analysis of carboxylic acids and aromatic compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad | Characteristic of carboxylic acid dimers. libretexts.org |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to Weak | From the methyl groups. |
| C=O stretch (H-bonded) | 1700 - 1730 | Strong | The position is sensitive to conjugation and hydrogen bonding. chemicalbook.com |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |
| C-O stretch | 1210 - 1320 | Strong | Coupled with O-H bending. |
| O-H bend (out-of-plane) | 900 - 960 | Medium, Broad | Another feature associated with the carboxylic acid dimer. chemicalbook.com |
The two phenyl rings in a biphenyl system are not necessarily coplanar due to steric hindrance between the ortho substituents. In this compound, the methyl group at the 2'-position forces a twisted conformation. The angle between the two rings is a key conformational parameter.
Raman spectroscopy is an excellent tool for studying the conformation of biphenyl systems. The inter-ring C-C stretching mode is particularly sensitive to the dihedral angle and conjugation between the rings. Studies on substituted biphenyls have shown this mode to appear around 1285 cm⁻¹. nih.gov Changes in its frequency can be correlated with the degree of planarity. acs.orgacs.org
Vibrational Circular Dichroism (VCD) is a powerful technique for studying chiral molecules. wikipedia.orgbruker.com While this compound is not classically chiral, the steric hindrance from the 2'-methyl group can restrict rotation around the biphenyl single bond sufficiently to allow for the isolation of stable rotational isomers, known as atropisomers. If these atropisomers are stable at room temperature, the molecule is chiral and would exhibit a VCD spectrum. VCD spectroscopy, by comparing experimental spectra with those predicted by quantum chemical calculations, can be used to determine the absolute configuration (R or S) of the atropisomers and analyze their conformational preferences in solution. researchgate.netnih.gov
Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues to its structure. For this compound (Molecular Weight: 226.27 g/mol ), the molecular ion peak (M⁺) at m/z = 226 would be expected in the electron ionization (EI) mass spectrum. Aromatic acids generally show a prominent molecular ion peak. sdsu.edu
The fragmentation of carboxylic acids follows well-established pathways. libretexts.org Key fragmentation events for this molecule would include:
Loss of a hydroxyl radical (-OH): This gives a strong peak at [M-17]⁺ (m/z = 209), corresponding to a stable acylium ion. sdsu.edulibretexts.org
Loss of the carboxyl group (-COOH): This leads to a peak at [M-45]⁺ (m/z = 181), corresponding to the 2',3'-dimethylbiphenyl radical cation. sdsu.edulibretexts.org This fragment could further lose a methyl group to give a signal at m/z = 166.
Decarboxylation (-CO₂): Loss of carbon dioxide can occur, leading to a peak at [M-44]⁺.
McLafferty Rearrangement: While classic McLafferty rearrangement requires a gamma-hydrogen, which is absent here relative to the carbonyl group, other complex rearrangements are possible.
Isotopic analysis, particularly through high-resolution mass spectrometry (HRMS), can confirm the elemental formula (C₁₅H₁₄O₂) by providing a highly accurate mass measurement. The natural abundance of ¹³C and ¹⁸O will give rise to small M+1 (from ¹³C) and M+2 (from ¹⁸O and/or two ¹³C) peaks, the intensities of which can be used to validate the number of carbon and oxygen atoms in the molecule. Further isotopic analysis could be performed by synthesizing the molecule with isotopic labels (e.g., Deuterium, ¹³C, ¹⁸O) to trace the pathways of specific atoms during fragmentation. chemguide.co.uk
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is generated based on established fragmentation patterns for aromatic carboxylic acids.
| m/z Value | Identity | Fragmentation Pathway |
|---|---|---|
| 226 | [M]⁺ | Molecular Ion |
| 209 | [M - OH]⁺ | Loss of hydroxyl radical |
| 181 | [M - COOH]⁺ | Loss of carboxyl group |
| 166 | [M - COOH - CH₃]⁺ | Loss of carboxyl followed by loss of a methyl radical |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.commalvernpanalytical.com This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information.
The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer. malvernpanalytical.com The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected on a detector. scispace.com The intensities and positions of these diffraction spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
For this compound, key structural parameters that would be elucidated include:
The dihedral angle between the two phenyl rings: This angle is a critical conformational feature of biphenyl compounds and is influenced by the steric hindrance imposed by the methyl groups at the 2' and 3' positions.
The conformation of the carboxylic acid group: Its orientation relative to the phenyl ring can influence intermolecular interactions, such as hydrogen bonding.
The results of such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables of bond lengths, bond angles, and atomic coordinates. An illustrative example of the type of crystallographic data that would be obtained is presented in Table 1.
Table 1: Illustrative Crystallographic Data for this compound This table is a hypothetical representation of data that would be obtained from an X-ray crystallography experiment. No experimental data was found in the searched literature.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₅H₁₄O₂ |
| Formula Weight | 226.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 14.789 |
| β (°) | 98.76 |
| Volume (ų) | 1250.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.201 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration (if applicable)
Biphenyls with appropriate substitution patterns in the ortho positions can exhibit atropisomerism, a type of chirality arising from restricted rotation around a single bond. In the case of this compound, the presence of a methyl group at the 2'-position could hinder free rotation around the C-C bond connecting the two phenyl rings, potentially leading to stable, non-superimposable enantiomers. If these enantiomers can be resolved, chiroptical spectroscopy becomes an essential tool for determining their absolute configuration.
Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A non-racemic sample of a chiral compound will produce a characteristic CD spectrum with positive and/or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption.
For this compound, the electronic transitions of the biphenyl chromophore would give rise to a CD spectrum. The analysis of this spectrum, often in conjunction with quantum chemical calculations, can be used to assign the absolute configuration (R or S) to a specific enantiomer. It is important to note that for carboxylic acids, the formation of aggregates through hydrogen bonding can sometimes complicate the interpretation of CD spectra. nih.gov
An illustrative representation of the type of data obtained from a circular dichroism experiment is shown in Table 2.
Table 2: Illustrative Chiroptical Data for an Enantiomer of this compound This table is a hypothetical representation of data that would be obtained from a circular dichroism spectroscopy experiment. No experimental data was found in the searched literature.
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
|---|---|---|
| 285 | +15,000 | π → π* transition |
| 250 | -22,000 | π → π* transition |
| 220 | +30,000 | π → π* transition |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For a molecule like 2',3'-Dimethylbiphenyl-3-carboxylic acid, DFT can provide valuable insights into its geometry, electronic properties, and reactivity. DFT calculations on related compounds, such as biphenyl-4-carboxylic acid, have been performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to analyze vibrational frequencies and electronic properties. tandfonline.com Such studies help in understanding the effects of substituents on the biphenyl (B1667301) framework. tandfonline.com
The electronic properties of biphenyl derivatives can be significantly influenced by the nature and position of substituents. For instance, the introduction of a nitro group (NO2) has been studied to understand its effect on parameters like ionization potential, electron affinity, and electrophilicity index using the B3LYP functional. doaj.org These calculations are crucial for predicting how the methyl and carboxylic acid groups in this compound would modulate its electronic behavior.
DFT is instrumental in mapping out potential reaction pathways and identifying the associated transition states, which are critical for understanding reaction mechanisms and kinetics. While a specific reaction pathway analysis for this compound is not documented, studies on related chlorinated biphenyls demonstrate the utility of this approach. For example, theoretical calculations have been used to predict the dechlorination pathway of 2,3,4-trichlorinated biphenyl by analyzing the atomic charges of carbon atoms, which helps in identifying the most likely sites for chlorine dissociation. researchgate.net This methodology could be applied to predict the reactivity of this compound in various chemical transformations.
The synthesis of biphenyl derivatives, often achieved through reactions like the Suzuki-Miyaura coupling, can also be modeled using DFT to understand the mechanism and optimize reaction conditions. ajgreenchem.com Furthermore, the study of radical reactions of polycyclic aromatic hydrocarbons has shown that atomic charge distribution calculated by DFT can predict reaction sites. researchgate.net
The conformational flexibility of biphenyl compounds, characterized by the torsion angle between the two phenyl rings, is a key determinant of their properties. Biphenyl itself is not planar in the gas phase, exhibiting a twisted conformation. libretexts.org The presence of substituents, particularly at the ortho positions, significantly influences the rotational barrier around the central C-C bond. libretexts.orglibretexts.org For this compound, the methyl groups at the 2' and 3' positions will create steric hindrance, affecting the preferred dihedral angle and the energy barrier for rotation.
Ab initio calculations on ortho-substituted biphenyls have been used to determine rotational barriers and ground-state conformations. researchgate.net For instance, the rotational barrier in biphenyls can be increased by introducing methyl groups in the ortho positions. researchgate.net The energy landscape of a molecule describes the potential energy as a function of its geometric parameters. For this compound, the energy landscape would be a complex surface with multiple minima corresponding to different stable conformations and saddle points representing the transition states between them. Understanding this landscape is crucial for predicting the molecule's dynamic behavior and its ability to interact with other molecules. The study of universal free-energy landscapes in other molecular systems provides a framework for how such landscapes can govern molecular processes. duke.edu
Table 1: Calculated Rotational Barriers for Substituted Biphenyls
| Compound | Method | Rotational Barrier (kcal/mol) |
| Biphenyl | Dynamic NMR | 1.6-2.0 |
| 2-Methylbiphenyl | Dynamic NMR | 7-10 |
| 2,2'-Dimethylbiphenyl | Dynamic NMR | ~19 |
This table presents illustrative data for related compounds to demonstrate the effect of methyl substitution on the rotational barrier of the biphenyl system. Data sourced from dynamic NMR spectroscopy studies. researchgate.net
Molecular Dynamics Simulations for Solution Behavior and Dynamics
In such simulations, the intramolecular potential is often derived from ab initio calculations, while the intermolecular interactions are described using force fields like GROMOS96. researchgate.net The simulations can reveal how the solvent molecules arrange around the solute and how this arrangement affects the conformational preferences of the biphenyl core. For instance, MD simulations of biphenyl in an acidic solvent have been used to study the influence of electrostatic forces on its dynamical and structural behavior. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their observed properties or activities. For a series of biphenyl carboxylic acids, QSPR models can be developed to predict various endpoints, such as biological activity or physical properties.
For example, three-dimensional QSAR (3D-QSAR) studies have been conducted on biphenyl carboxylic acid derivatives to understand their inhibitory activity against matrix metalloproteinase-3 (MMP-3). researchgate.net In such studies, molecular docking is often used to determine the optimal conformation of the molecules in the active site of a target protein, and this information is then used to build the QSAR model. researchgate.net The resulting models can provide insights into the structure-activity relationships and guide the design of new compounds with improved properties. researchgate.net Theoretical calculations of pKa values for substituted carboxylic acids have also been performed using various computational methods, including DFT and Hartree-Fock, to correlate calculated parameters with experimental pKa values. rdd.edu.iq
Table 2: Example of a QSAR Model for Biphenyl Carboxylic Acid MMP-3 Inhibitors
| Model Parameter | Value |
| R² (Correlation Coefficient) | 0.873 |
| Q²-CV2 (Cross-validated R²) | 0.841 |
This table illustrates the statistical quality of a 3D-HoVAIF-PLS model developed for a series of 51 biphenyl carboxylic acid MMP-3 inhibitors. Data sourced from a molecular docking and 3D-QSAR study. researchgate.net
Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)
The intermolecular interactions of this compound are crucial for understanding its behavior in the solid state and in solution. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form hydrogen-bonded dimers or chains in the solid state, a common feature for carboxylic acids. rdd.edu.iq
In addition to hydrogen bonding, the aromatic rings of the biphenyl system can participate in π-π stacking interactions. These non-covalent interactions play a significant role in the packing of aromatic molecules in crystals and in their interactions with biological macromolecules. The relative orientation of the two phenyl rings, as well as the presence of the methyl and carboxylic acid substituents, will influence the nature and strength of these π-π interactions. Computational studies on substituted biphenyls can help to quantify the energetics of these interactions and predict the preferred packing arrangements. For example, a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed that the crystal packing is dominated by H⋯H, H⋯C, and H⋯O interactions, with dispersion energy being the most significant contributor to the total interaction energy. nih.govresearchgate.net
Applications in Advanced Research Fields Excluding Clinical, Safety, Dosage
Role in Catalysis Research
The structural features of 2',3'-Dimethylbiphenyl-3-carboxylic acid, combining a biphenyl (B1667301) core with strategically placed methyl and carboxylic acid groups, suggest its potential utility in the design of sophisticated catalytic systems.
The biphenyl framework is fundamental to many privileged ligands in metal-catalyzed cross-coupling reactions. The synthesis of biphenyl compounds often involves palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, which pairs aryl halides with arylboronic acids. ajgreenchem.com The creation of (2,4-dimethylbiphenyl-3-yl)acetic acids, for instance, utilizes palladium catalysts with phosphine ligands. google.com
While direct studies of this compound as a ligand are not prominent, its structure is analogous to precursors used in creating more complex ligands. The carboxylic acid group can be modified, for example, through amidation to append other coordinating groups. Structurally similar biphenyl carboxylic acids have been used as scaffolds to build potent antagonists for biological targets, demonstrating the utility of this molecular framework in designing molecules with specific binding properties. nih.gov The methyl groups on the biphenyl structure can influence the dihedral angle between the two phenyl rings, a critical parameter in designing chiral ligands for asymmetric catalysis.
Table 1: Potential Roles of the Structural Moieties in Ligand Design
| Structural Feature | Potential Role in Metal-Catalyzed Reactions |
|---|---|
| Biphenyl Core | Provides a rigid and sterically defined scaffold. |
| Methyl Groups | Influence steric hindrance and the dihedral angle, key for chiral ligand design. |
| Carboxylic Acid | Acts as an anchor point for further functionalization or can coordinate directly to a metal center. |
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While research into the specific organocatalytic applications of this compound is not widely reported in the literature, the field often employs molecules that can engage in specific non-covalent interactions. For instance, certain ortho-substituted arylboronic acids have been shown to electrophilically activate carboxylic acids for reactions like amidations and Diels-Alder cycloadditions. google.com Although this involves the activation of a carboxylic acid rather than catalysis by one, it highlights the types of interactions that are relevant in organocatalysis. There is currently a lack of specific research demonstrating this compound itself acting as an organocatalyst.
Contributions to Materials Science Research
In materials science, molecular building blocks are chosen for their ability to impart specific properties like thermal stability, processability, and self-assembly behavior. The rigid biphenyl unit and the functional carboxylic acid group of this compound make it a molecule of interest in this domain.
Biphenyl-containing polymers are known for their high thermal stability and mechanical strength. Dimethylbiphenyl compounds are key precursors in the synthesis of biphenyldicarboxylic acids, which serve as monomers for high-performance materials such as polyesters and polyamides. google.com For example, 2,2′-dimethylbiphenyl-4,4′-diol is a precursor for dicarboxylic acids used to synthesize new soluble polyamides. sci-hub.box
This compound could potentially be used as a comonomer to introduce specific functionalities or to control polymer architecture. Its single carboxylic acid group means it could act as a chain terminator or be used to create end-functionalized polymers. Alternatively, further chemical modification could convert it into a dicarboxylic acid, enabling it to be used as a primary monomer in polymerization reactions. sci-hub.box
The carboxylic acid functional group is a primary driver of self-assembly through the formation of robust and predictable hydrogen bonds. Carboxylic acids commonly form cyclic dimers through O-H···O hydrogen bonding, a motif that directs the packing of molecules in the solid state. georgiasouthern.eduresearchgate.net It is well-established that aromatic carboxylic acids can form such intermolecularly associated dimers, which are a foundational element of supramolecular assembly. researchgate.net
In the case of this compound, the carboxylic acid group would be expected to facilitate the formation of these hydrogen-bonded dimers. The bulky and non-planar biphenyl backbone, influenced by the methyl substituents, would then dictate the longer-range packing of these dimers, potentially leading to unique crystalline structures or liquid crystalline phases. The interplay between the strong, directional hydrogen bonds and the steric demands of the biphenyl core could be harnessed to create complex, self-assembled nanostructures. Aromatic polycarboxylic acids have been shown to form supramolecular assemblies with other molecules, like polybenzimidazole, creating materials with enhanced mechanical and separation properties. osti.gov
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. alfa-chemistry.com Carboxylic acids are the most common functional group used for these organic linkers due to their strong and versatile coordination with metal centers. researchgate.netcd-bioparticles.net While multicarboxylate linkers are typically required to build robust, porous 3D frameworks, monocarboxylic acids can play crucial roles. alfa-chemistry.comcd-bioparticles.net
A monotopic linker like this compound could be employed as a modulator in MOF synthesis. In this role, it would compete with the primary multicarboxylate linkers for coordination sites on the metal clusters. This competition can influence the size, morphology, and defect density of the resulting MOF crystals. Furthermore, its incorporation would functionalize the surface of the MOF, with the dimethylbiphenyl group exposed, which could be used to tune the surface properties, such as hydrophobicity, for specific applications like selective gas adsorption.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| (2,4-dimethylbiphenyl-3-yl)acetic acid |
| 2,2′-dimethylbiphenyl-4,4′-diol |
| Arylboronic acid |
| Biphenyldicarboxylic acid |
| Polybenzimidazole |
| Polyamide |
Research into Precursors for Investigational Molecular Entities
As a chemical building block, this compound (CAS No. 1215206-78-2) is primarily categorized as a compound useful in organic synthesis. hoelzel-biotech.comamericanchemicalsuppliers.comamericanchemicalsuppliers.com Its molecular structure is foundational for creating more elaborate chemical structures intended for a variety of research applications.
Design and Synthesis of Novel Biphenyl-Containing Scaffolds for Chemical Biology Studies
The biphenyl scaffold is a common motif in medicinal chemistry and chemical biology due to its structural properties that allow for diverse interactions with biological targets. While specific studies detailing the use of this compound in the design of novel scaffolds for chemical biology are not extensively documented in publicly available literature, its availability from chemical suppliers suggests its role as a starting material for such endeavors. labshake.comappchemical.com The general importance of biphenyl carboxylic acids in drug design is well-established, as they form the core of various therapeutic agents. ajgreenchem.com The synthesis of libraries of biphenyl compounds, often through methods like the Suzuki-Miyaura coupling, is a common strategy to explore new chemical space for biological applications. ajgreenchem.com
Synthetic Intermediates in Complex Molecule Construction
The primary documented application of this compound is as a synthetic intermediate. hoelzel-biotech.comamericanchemicalsuppliers.com This means it serves as a foundational piece in multi-step synthetic pathways aimed at constructing larger, more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation or esterification, allowing it to be linked to other molecular fragments. Similarly, the biphenyl structure itself can be the result of synthetic constructions, such as coupling reactions, to create the core of a target molecule. ajgreenchem.comnih.gov While specific examples of complex molecules built from this particular starting material are not detailed in the available research, its classification as a "building block" and "intermediate" by suppliers underscores its utility in this context. hoelzel-biotech.com
Exploration of Molecular Interactions in Biological Systems (In Vitro Mechanistic Studies)
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Selective Synthetic Methods
While palladium-catalyzed cross-coupling reactions, like the Suzuki and Buchwald-Hartwig reactions, are standard for constructing biphenyl (B1667301) scaffolds, significant challenges remain. acs.org Future research should focus on developing novel catalytic systems that offer higher yields and greater functional group tolerance, particularly for sterically hindered substrates like 2',3'-dimethylbiphenyl precursors. A key challenge is achieving regioselectivity, ensuring the precise placement of substituents on the aromatic rings, which is often difficult with current methods.
Furthermore, exploring unconventional synthetic pathways could provide breakthroughs. Gas-phase reactions, such as those involving phenylethynyl radicals with dienes, have been shown to produce substituted biphenyls at low temperatures, offering a potential alternative to traditional solution-phase chemistry. Adapting such methods for the specific synthesis of functionalized biphenyl carboxylic acids represents a significant but potentially rewarding challenge. Another avenue involves improving the efficiency of post-coupling derivatization, allowing for the late-stage introduction of the carboxylic acid moiety or other functional groups onto a pre-formed 2',3'-dimethylbiphenyl core.
Exploration of Novel Reactivity Patterns
The specific substitution pattern of 2',3'-Dimethylbiphenyl-3-carboxylic acid creates a sterically crowded environment around the biphenyl linkage. This restricted rotation can lead to atropisomerism, where the molecule can exist as a pair of non-superimposable, chiral enantiomers. A significant area for future research is the study of the rotational barrier and the potential to resolve and utilize these atropisomers as chiral building blocks or catalysts.
The interplay between the electron-donating methyl groups and the electron-withdrawing carboxylic acid group across the biphenyl system could lead to unique reactivity. Research should be directed toward exploring how this electronic and steric environment influences reactions at the carboxylic acid group (e.g., amidation, esterification) and on the aromatic rings (e.g., electrophilic aromatic substitution). nih.gov Additionally, investigating the potential of this molecule and its derivatives to act as photoredox catalysts or photosensitizers, a property observed in other biphenyl systems, could open up new applications in organic synthesis and polymer chemistry.
Expansion into Advanced Functional Materials Research
The biphenyl unit is a fundamental component in many advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). The non-planar, twisted structure of this compound could be exploited to create novel materials with unique properties. Future research should focus on synthesizing polymers and liquid crystalline materials incorporating this specific biphenyl moiety. The steric hindrance from the methyl groups could disrupt crystal packing, potentially leading to materials with enhanced solubility and processability or specific optical properties.
Another promising direction is the development of functional polyaromatic hydrocarbons (PAHs) and organic photoredox catalysts. acs.org By using the this compound core as a building block, it may be possible to construct larger, well-defined architectures. The inherent chirality and specific electronic properties could be harnessed to create materials for applications in asymmetric catalysis, chiroptical devices, and organic electronics.
Theoretical Predictions for New Derivatives and Applications
Computational chemistry offers a powerful tool to guide future research by predicting the properties of yet-to-be-synthesized molecules. Density Functional Theory (DFT) and other ab initio methods can be employed to model derivatives of this compound. researchgate.netresearchgate.net Such studies can accurately predict key parameters including:
Torsional Barriers: Calculating the energy required to rotate around the biphenyl single bond, which is crucial for understanding the stability of its atropisomers. researchgate.net
Electronic Properties: Determining the HOMO and LUMO energy levels to predict the molecule's potential in electronic and photophysical applications. acs.org
Reaction Mechanisms: Modeling transition states to understand reactivity and guide the development of new synthetic methods.
A systematic theoretical screening of various derivatives, with different functional groups added to the biphenyl core, could identify promising candidates for specific applications. For example, modeling could pinpoint derivatives with optimized electronic structures for use as host materials in OLEDs or as highly selective catalysts, thereby saving significant experimental time and resources.
Overcoming Synthetic and Methodological Hurdles in Derivatization
A primary challenge in working with this compound is the selective functionalization of the already substituted rings. Introducing additional substituents in a controlled manner is notoriously difficult due to competing reaction sites and steric hindrance. Future work must address the development of highly regioselective C-H functionalization methods that can operate effectively on such complex scaffolds.
Another significant hurdle is maintaining stereochemical integrity. If the molecule is resolved into its atropisomers, subsequent chemical transformations must be conducted under conditions that prevent racemization (the interconversion of the enantiomers). stackexchange.com This requires careful selection of reagents and reaction conditions, as heat or certain catalysts can provide enough energy to overcome the rotational barrier. Developing robust synthetic protocols that allow for the derivatization of one atropisomer without eroding its enantiomeric purity is a critical challenge that must be overcome to fully exploit the potential of this chiral scaffold. Furthermore, the purification of these multi-substituted biphenyls can be complicated by the presence of closely related isomers, necessitating the development of advanced separation techniques. researchgate.net
Q & A
Q. What are the established synthetic routes for 2',3'-Dimethylbiphenyl-3-carboxylic acid, and how can its regioselectivity be optimized?
The synthesis of biphenylcarboxylic acid derivatives typically involves Suzuki-Miyaura coupling or Friedel-Crafts acylation to construct the biphenyl core. For 2',3'-dimethyl substitution, pre-functionalized aryl boronic acids or methyl-directed electrophilic substitution may be employed. Structural confirmation requires IR spectroscopy (C=O stretch at ~1680–1700 cm⁻¹) and ¹H NMR (methyl protons at δ 2.2–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) . To optimize regioselectivity, steric and electronic effects of the methyl groups must be considered; computational tools like DFT can predict reactive sites .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold).
- Mass Spectrometry (MS) for molecular ion confirmation (expected [M-H]⁻ at m/z 240.3).
- X-ray Diffraction (XRD) to resolve crystallographic details, especially for polymorph identification .
Cross-validation with PubChem or CAS databases ensures alignment with reported spectral data .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol-water mixtures (70:30 v/v) or ethyl acetate/hexane systems are ideal due to moderate polarity. Heating to 60–70°C followed by slow cooling enhances crystal formation. Monitor solubility using Joback group contribution methods for temperature-dependent property estimation .
Advanced Research Questions
Q. How do steric effects from the 2',3'-dimethyl groups influence electrophilic aromatic substitution (EAS) reactivity?
The methyl groups create steric hindrance, directing EAS to the less hindered 4-position of the biphenyl ring. Computational modeling (e.g., Gaussian or ORCA) can map electron density and predict reactivity. Experimental validation via nitration or halogenation reactions followed by NOESY NMR will confirm substitution patterns .
Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?
Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., deuterated DMSO vs. CDCl₃) or dynamic proton exchange. Use DOSY NMR to assess aggregation or employ temperature-variable NMR to identify exchange processes . Cross-reference with high-resolution MS to rule out impurities .
Q. How can researchers design SAR studies for bioactivity optimization?
- Modify substituents : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to enhance hydrogen bonding.
- Evaluate metabolic stability : Use microsomal assays (e.g., liver microsomes) to assess oxidative degradation.
- Correlate logP with activity : Measure partition coefficients via shake-flask methods and compare with in vitro efficacy data .
Q. What advanced analytical techniques address degradation pathways under varying pH conditions?
- LC-MS/MS identifies degradation products (e.g., decarboxylation or demethylation).
- Forced degradation studies (acid/base hydrolysis, thermal stress) quantify stability.
- Quantum mechanical calculations (e.g., transition state modeling) predict hydrolytic susceptibility .
Methodological Best Practices
Q. How should researchers handle discrepancies between experimental and computational data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
